3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Its structure includes a (Z)-configured 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety linked via a methylidene group to the pyrido[1,2-a]pyrimidin-4-one scaffold. The ethyl and thioxo groups in the thiazolidinone ring may influence electronic properties and binding affinity .
Properties
Molecular Formula |
C21H25N5O3S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O3S2/c1-3-25-20(28)16(31-21(25)30)13-15-17(22-6-8-24-9-11-29-12-10-24)23-18-14(2)5-4-7-26(18)19(15)27/h4-5,7,13,22H,3,6,8-12H2,1-2H3/b16-13- |
InChI Key |
KSXYRCIDDHSXBS-SSZFMOIBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps. One of the key steps is the condensation of 4H-pyrido[1,2-a]pyrimidin-4-one with various reagents to introduce the thiazolidinone and morpholine moieties . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Molecular Data
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholinyl ethylamino group in the target compound enhances water solubility compared to lipophilic analogs like 10b .
- Steric Considerations : The (Z)-configuration of the methylidene linker restricts rotational freedom, favoring planar conformations critical for receptor binding .
Biological Activity
The compound 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Molecular Formula
- Molecular Formula : C20H25N3O2S2
- Molecular Weight : 405.56 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacteria Species | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.004 | 0.008 |
| Escherichia coli | 0.03 | 0.06 |
| Enterobacter cloacae | 0.002 | 0.004 |
| Bacillus subtilis | 0.05 | 0.1 |
The most potent antibacterial activity was observed against Enterobacter cloacae, with MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin .
Antifungal Activity
The antifungal effects of the compound were also evaluated, revealing promising results:
| Fungal Species | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
The compound exhibited excellent antifungal activity against Trichoderma viride, indicating its potential as an antifungal agent .
Anticancer Activity
In addition to antimicrobial properties, thiazolidine derivatives have shown anticancer potential. For example, certain derivatives were tested against various cancer cell lines, demonstrating cytotoxic effects:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Studies indicate that these interactions may involve:
- Inhibition of Enzymatic Activity : Compounds similar to the target molecule have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
Study on Antibacterial Efficacy
In one study conducted by Zvarec et al., derivatives of thiazolidine were synthesized and tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazolidine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Study on Anticancer Properties
A recent publication explored the anticancer effects of thiazolidine derivatives on various cancer cell lines. The study concluded that specific substitutions on the thiazolidine structure could lead to increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
